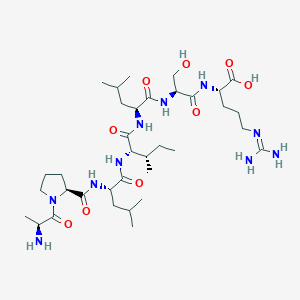
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a dithiolane ring and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one typically involves the formation of the dithiolane ring followed by the introduction of the butenone moiety. Common synthetic routes may include:
Formation of the Dithiolane Ring: This can be achieved through the reaction of a dithiol with a suitable electrophile under acidic or basic conditions.
Introduction of the Butenone Moiety: This step may involve the use of a Wittig reaction or a similar carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dithiolane ring and butenone moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings.
Butenone Derivatives: Compounds with similar butenone moieties.
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is unique due to its specific combination of the dithiolane ring and butenone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
327985-99-9 |
|---|---|
Formule moléculaire |
C14H14OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c1-11-2-4-12(5-3-11)6-7-13(15)10-14-16-8-9-17-14/h2-7,10H,8-9H2,1H3 |
Clé InChI |
MMTDHRRRYCKXSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C=C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


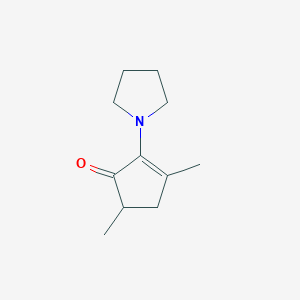

![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
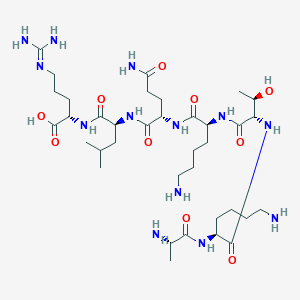

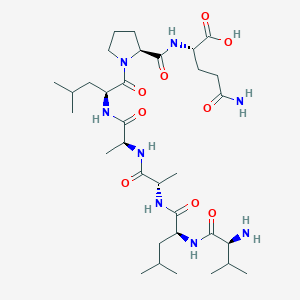

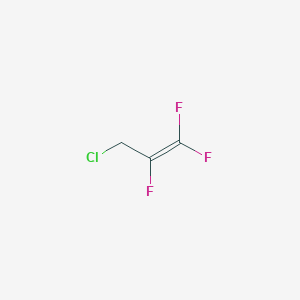
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
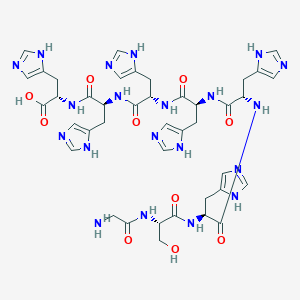
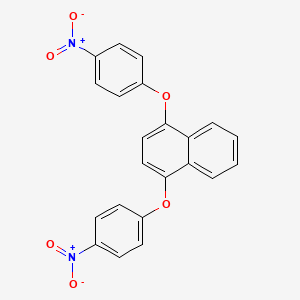

![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
